molecular formula C14H13N5O2S B2925280 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034450-45-6

3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2925280
CAS No.: 2034450-45-6
M. Wt: 315.35
InChI Key: NIRIGHZDIATYOO-UHFFFAOYSA-N
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Description

3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034450-45-6) is a chemical compound with the molecular formula C₁₄H₁₃N₅O₂S and a molecular weight of 315.35 g/mol . This heterocyclic compound features a pyrazine-2-carbonitrile core linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a 4-methylthiazole-5-carbonyl group. The presence of both pyrazine and thiazole rings, which are privileged structures in medicinal chemistry, suggests potential utility in pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. Its molecular structure includes three rotatable bonds and a topological polar surface area of approximately 120 Ų , properties that can influence its bioavailability and binding characteristics. Researchers may employ this compound as a key intermediate or building block in organic synthesis, with potential applications in exploring new chemical spaces for drug discovery. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-12(22-8-18-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRIGHZDIATYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has garnered attention in recent years due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13H20N4O3S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : 2287273-77-0

The compound features a thiazole ring, a pyrrolidine moiety, and a pyrazine core, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing thiazole structures exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study: Cell Line Evaluation

A study involving the evaluation of similar pyrazine derivatives against human gastric cancer cell lines demonstrated that certain compounds exhibited significant anti-proliferative effects with IC50 values ranging from 5 to 15 µM .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For instance, some studies suggest that compounds with a similar structure inhibit tyrosine kinases, which play a critical role in cancer cell signaling pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate bioavailability and favorable distribution characteristics in animal models.

Toxicity Studies

Toxicological assessments have shown that while some derivatives exhibit low toxicity profiles, further investigations are necessary to fully understand the safety profile of 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile .

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